An In-depth Technical Guide to 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid
An In-depth Technical Guide to 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, a notable pyrrole derivative, serves as a versatile scaffold in synthetic and medicinal chemistry. Its bifunctional nature, featuring two carboxylic acid groups with distinct electronic environments, presents unique opportunities for the selective synthesis of complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, and its role as a synthetic intermediate. While extensive biological studies on this specific compound are not widely documented, its structural motifs are present in various biologically active molecules, suggesting its potential in drug discovery and agrochemical development. This document consolidates available experimental data with theoretical predictions to offer a thorough resource for researchers.
Physicochemical Properties
2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid is a light brown solid at room temperature.[1] Due to the presence of two carboxylic acid moieties, it is expected to have limited solubility in nonpolar organic solvents and greater solubility in polar protic solvents and aqueous bases. For optimal stability, it is recommended to store the compound at 0-8°C.[1]
Table 1: Physicochemical Data for 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid
| Property | Value | Source |
| CAS Number | 83863-74-5 | [1] |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.16 g/mol | [1] |
| Appearance | Light brown solid | [1] |
| Storage Conditions | 0-8°C | [1] |
| Predicted pKa₁ | ~3-4 | Theoretical |
| Predicted pKa₂ | ~4-5 | Theoretical |
| Predicted LogP | 0.7 to 1.2 | Theoretical |
Note: pKa and LogP values are theoretical estimations based on the structure and data for similar compounds. The two carboxylic acid groups are expected to have slightly different pKa values due to their positions on the pyrrole ring.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and pyrrole ring protons. The acidic protons of the carboxylic acids may appear as broad singlets at a downfield chemical shift, which can be concentration and solvent-dependent.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| N-CH₃ | 3.6 - 3.8 | s |
| -CH₂-COOH | 3.8 - 4.0 | s |
| Pyrrole H-4 | 6.4 - 6.6 | d |
| Pyrrole H-5 | 6.6 - 6.8 | d |
| -COOH | 10 - 13 (broad) | s |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will feature signals for the two distinct carbonyl carbons of the carboxylic acids, the carbons of the pyrrole ring, the N-methyl group, and the methylene group.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| N-CH₃ | ~30 |
| -CH₂- | ~33 |
| Pyrrole C-4 | ~109 |
| Pyrrole C-5 | ~113 |
| Pyrrole C-3 | ~122 |
| Pyrrole C-2 | ~133 |
| -C=O (carboxymethyl) | ~170 |
| -C=O (pyrrole-3-carboxylic) | ~168 |
Infrared (IR) Spectroscopy
The IR spectrum of this dicarboxylic acid is characterized by the presence of two distinct carbonyl (C=O) stretching vibrations. One is attributed to the carbonyl group conjugated with the aromatic pyrrole ring, and the other to the non-conjugated carboxylic acid of the carboxymethyl group.
Table 4: Key IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Non-conjugated) | 1699 | Sharp |
| C=O (Conjugated) | 1652 | Sharp |
| C-O | 1200-1300 | Strong |
Mass Spectrometry (MS)
In mass spectrometry, 2-(carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid is expected to show a molecular ion peak corresponding to its molecular weight. Plausible fragmentation patterns would involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).
Reactivity and Synthetic Applications
This compound is a valuable building block in organic synthesis, primarily utilized for its dual carboxylic acid functionalities which allow for further chemical modifications.[2] It serves as a template for designing multifunctional ligands, for instance, in the development of molecules with potential psychotropic activity.[2]
The two carboxylic acid groups exhibit different reactivity, which can be exploited for selective chemical transformations. The carboxylic acid at the 3-position is conjugated with the pyrrole ring, which influences its electronic properties compared to the non-conjugated carboxylic acid of the carboxymethyl group at the 2-position. This difference in reactivity is crucial for achieving regioselectivity in reactions such as amidation.[2]
Logical Synthesis Pathway
A plausible synthetic route for 2-(carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, though not explicitly detailed in the searched literature, can be conceptualized through established pyrrole synthesis methodologies. A potential pathway could involve the cyclization of appropriate precursors to form the pyrrole ring, followed by functional group manipulations to introduce the carboxymethyl and carboxylic acid moieties.
Caption: A conceptual workflow for the synthesis of the target compound.
Experimental Protocols
While a protocol for the synthesis of the title compound is not available, a detailed methodology for its use in an amide coupling reaction has been published. This provides valuable insight into its handling and reactivity.
Synthesis of 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid
This protocol demonstrates the selective amidation of the non-conjugated carboxylic acid group.
Materials:
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2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid
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O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
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N,N-Diisopropylethylamine (DIPEA)
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Benzylamine
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Dichloromethane (DCM)
Procedure:
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A solution of 2-(carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid (100 mg, 0.54 mmol), TBTU (346.77 mg, 1.08 mmol), and DIPEA (23 µL, 0.13 mmol) in DCM (10 mL) is stirred at room temperature for 15 minutes.[2]
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Benzylamine (71 µL, 0.65 mmol) is then added to the mixture.[2]
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The reaction mixture is stirred for 5 minutes in a microwave reactor (2.45 GHz, 200 W) at 30°C.[2]
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The reaction progress is monitored by thin-layer chromatography (TLC) using a DCM:MeOH (9:1) solvent system and high-performance liquid chromatography (HPLC).[2]
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The final product is purified by column chromatography.[3]
Caption: Experimental workflow for the amidation of the target compound.
Biological Activity and Potential Applications
The specific biological activities of 2-(carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid have not been extensively documented in the available literature.[2] However, the pyrrole scaffold is a key component in numerous compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, and antitubercular activities.[2]
Given its structure, this compound is a valuable intermediate for the synthesis of novel therapeutic agents. Its dual carboxylic functionalities offer versatile sites for chemical modification, enabling the creation of diverse libraries of compounds for biological screening.[2] For example, it has been used as a template for the design of new multifunctional ligands with potential psychotropic activity.[2]
The broader family of pyrrole-3-carboxylic acid amides is of significant interest in drug discovery, as this substructure is central to highly successful drugs like Atorvastatin and Sunitinib.[4] Therefore, derivatives of 2-(carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid represent a promising area for future research in the development of new pharmaceuticals.
Conclusion
2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid is a strategically important building block for chemical synthesis. While detailed experimental data on the compound itself is sparse, its utility in the synthesis of more complex molecules is evident. The distinct reactivity of its two carboxylic acid groups allows for selective functionalization, making it a valuable tool for medicinal chemists and researchers in drug development. Further investigation into the direct biological activities of this compound and its simple derivatives could unveil new therapeutic potentials. This guide serves as a foundational resource to stimulate and support such future research endeavors.


